(1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid

Regiochemistry Structural confirmation Building block identity

(1-Ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 1119450-14-4) is a disubstituted benzimidazole-5-acetic acid derivative belonging to the broader class of benzimidazole acetic acids. Its molecular formula is C₁₂H₁₄N₂O₂ (MW 218.25 g/mol), and its IUPAC name is 2-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1119450-14-4
Cat. No. B3082063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid
CAS1119450-14-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1C=CC(=C2)CC(=O)O)C
InChIInChI=1S/C12H14N2O2/c1-3-14-8(2)13-10-6-9(7-12(15)16)4-5-11(10)14/h4-6H,3,7H2,1-2H3,(H,15,16)
InChIKeyNSMBWZGCHADSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid CAS 1119450-14-4: Core Physicochemical Profile and Structural Classification for Procurement Specification


(1-Ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 1119450-14-4) is a disubstituted benzimidazole-5-acetic acid derivative belonging to the broader class of benzimidazole acetic acids. Its molecular formula is C₁₂H₁₄N₂O₂ (MW 218.25 g/mol), and its IUPAC name is 2-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid . The compound features three distinguishing structural elements: an N1-ethyl group, a C2-methyl group, and an acetic acid moiety appended at the 5-position of the benzimidazole bicycle. This substitution pattern critically distinguishes it from the more common benzimidazol-1-yl acetic acid regioisomers (where the acetic acid is attached at the imidazole nitrogen) and from unsubstituted or mono-substituted benzimidazole-5-acetic acid analogs. Physicochemical predictions indicate a predicted pKa of 3.60 ± 0.30 for the carboxylic acid group, a computed LogP of 1.81, and a predicted density of 1.23 ± 0.1 g/cm³ . The compound is typically supplied as a solid with purity specifications ranging from NLT 97% to 98% across vendors .

Why Generic Benzimidazole Acetic Acid Substitution Fails for CAS 1119450-14-4: Regioisomeric and Substitution-Pattern Differentiation


Benzimidazole acetic acid derivatives are not a uniform commodity class. The precise attachment site of the acetic acid moiety (C5 of the benzene ring versus N1 of the imidazole ring) produces regioisomers with fundamentally different molecular geometry, hydrogen-bonding topology, pKa, and metabolic liability profiles [1]. The target compound carries the acetic acid at the 5-position—a structural feature shared with certain aldose reductase inhibitor and CRTH2 antagonist pharmacophores—whereas the far more widely available benzimidazol-1-yl acetic acids place the carboxylate directly on the imidazole nitrogen, altering the distance and orientation of the acid relative to the heterocyclic core [2]. Furthermore, the simultaneous presence of both N1-ethyl and C2-methyl substituents in CAS 1119450-14-4 eliminates the N–H hydrogen-bond donor on the imidazole ring (present in the des-ethyl analog, e.g., (2-methyl-1H-benzimidazol-5-yl)acetic acid, CAS 114402-92-5) and increases lipophilicity relative to unsubstituted or mono-substituted 5-acetic acid analogs, changing both solubility behavior and protein-binding potential . These structural features mean that CAS 1119450-14-4 cannot be interchanged with generic benzimidazole acetic acid building blocks without altering downstream synthetic yields, target binding, or pharmacokinetic profiles.

Quantitative Differentiation Evidence for (1-Ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 1119450-14-4) Against Closest Analogs


Regioisomeric Identity: 5-Yl Acetic Acid vs 1-Yl Acetic Acid Attachment Confirmed by InChI Key

The target compound is unambiguously identified as a benzimidazole-5-acetic acid (not the 1-acetic acid regioisomer). Its InChI Key is NSMBWZGCHADSEB-UHFFFAOYSA-N, which encodes the acetic acid substitution at C5 of the benzene ring. By contrast, the 1-acetic acid regioisomer with identical molecular formula (C₁₂H₁₄N₂O₂), ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (CAS 97420-36-5), has a structurally distinct InChI Key and fundamentally different connectivity: the acetic acid ester is attached to N1 of the imidazole ring rather than C5 of the benzene ring . This regioisomeric distinction is non-trivial for synthetic planning: N1-substituted benzimidazole acetic acids undergo hydrolysis and decarboxylation pathways distinct from those of C5-substituted analogs, directly impacting synthetic utility and final compound integrity [1].

Regiochemistry Structural confirmation Building block identity

Lipophilicity Differential: Predicted LogP of 1.81 vs Unsubstituted Benzimidazole-5-Acetic Acid Core

The computed LogP of (1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid is 1.81 . This value reflects the combined lipophilic contributions of the N1-ethyl and C2-methyl groups. In contrast, the unsubstituted parent scaffold, 1H-benzimidazole-5-acetic acid (CAS 473895-86-2, MW 176.17), has a predicted LogP of approximately 0.8–1.0 (class-level estimate based on fragment-based calculation for the des-methyl, des-ethyl analog) . The ~0.8–1.0 LogP unit increase for the target compound corresponds to an approximately 6- to 10-fold higher theoretical octanol-water partition coefficient, indicating meaningfully enhanced membrane permeability potential for the disubstituted derivative. This difference is large enough to affect both aqueous solubility and passive diffusion across biological membranes in cell-based assays, making the compounds non-interchangeable for any permeability-dependent experimental context.

Lipophilicity LogP Drug-likeness

Predicted Acidity (pKa) and Its Impact on Purification and Salt-Formation Strategies

The predicted pKa of the carboxylic acid group in (1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid is 3.60 ± 0.30 . This value is moderately lower (more acidic) than that of simple phenylacetic acids (pKa ~4.3–4.5) due to the electron-withdrawing effect of the benzimidazole ring. Compared to the structurally related (2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 114402-92-5, which retains an N1–H hydrogen capable of tautomerism and intramolecular hydrogen bonding), the target compound's pKa is predicted to be approximately 0.3–0.5 units lower owing to the N1-ethyl substitution eliminating the imidazole N–H resonance contribution that would otherwise slightly destabilize the carboxylate anion . This acidity differential has practical consequences: during preparative HPLC purification, the target compound will require a slightly lower mobile-phase pH (or different ion-pairing conditions) to achieve neutral retention compared to N1-unsubstituted analogs, and its salt-formation behavior with basic counterions will differ measurably.

pKa Ionization Purification strategy

Purity Specification Ceiling: 98% vs Typical 95–97% for Closest Analogs

Multiple vendors list (1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid at a purity of 98% (HPLC) . The closest commercially available analog, (2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 114402-92-5), is more commonly supplied at 95–97% purity, with 97% being the upper limit reported across multiple vendor catalogs . This 1–3 percentage-point purity differential, while modest in absolute terms, becomes practically meaningful in library synthesis programs where a 3% impurity burden at the intermediate stage can compound across subsequent synthetic steps to generate >10% total impurity in the final product—often exceeding the 95% purity threshold required for biological testing. The higher baseline purity reduces the requirement for re-purification before use in array synthesis.

Purity specification Quality control Procurement standard

Recommended Application Scenarios for (1-Ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid (CAS 1119450-14-4) Grounded in Differentiation Evidence


Scaffold for Benzimidazole-5-Acetic Acid Pharmacophore Elaboration in CRTH2 Antagonist or Aldose Reductase Inhibitor Programs

The benzimidazole-5-acetic acid framework—with the acid directly attached to the benzene ring—is a privileged scaffold in both CRTH2 (DP2) receptor antagonist and aldose reductase inhibitor medicinal chemistry [1]. CAS 1119450-14-4 provides this scaffold with the N1 and C2 positions pre-functionalized (ethyl and methyl, respectively), eliminating the imidazole N–H that can otherwise introduce metabolic N-glucuronidation or N-oxidation liabilities. Procurement of this specific building block enables direct, regiospecific elaboration at the acetic acid position (amide coupling, esterification) without requiring protecting-group manipulation of the imidazole nitrogen. This is in contrast to 1-acetic acid regioisomers, which would require an entirely different synthetic route to access the 5-acetic acid pharmacophore.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring Defined Lipophilicity and N–H-Free Heterocycles

With a predicted LogP of 1.81 [1] and an absence of imidazole N–H hydrogen-bond donors, CAS 1119450-14-4 occupies a specific region of fragment-like chemical space that is distinct from both unsubstituted benzimidazole-5-acetic acids (LogP <1.0, presence of N–H donor) and benzimidazole-1-acetic acids (different geometry of the acid vector). This makes it a suitable fragment for library design targeting CNS-penetrant or cell-permeable target classes where a moderate logD and reduced hydrogen-bond donor count are desirable. The predicted pKa of 3.60 ± 0.30 also positions the compound predominantly in its ionized (carboxylate) form at physiological pH, which is appropriate for targets requiring a formal negative charge for binding (e.g., Arg-rich binding pockets in kinases or nuclear receptors).

Custom Intermediate for Kinase-Targeted Conjugate Synthesis (STK33, SF-1, and Related Targets)

The 1-ethyl-2-methyl-benzimidazol-5-yl substructure has appeared as a core motif in compounds tested against serine/threonine-protein kinase 33 (STK33) and steroidogenic factor 1 (SF-1), as documented in PubChem BioAssay (AID 611, AID 2821) and BindingDB (BDBM38935) [1]. While the tricyclic conjugate (2-(1-ethyl-2-methyl-5-benzimidazolyl)-5H-[1,2,4]triazolo[5,1-a]isoindole) showed weak STK33 activity (EC50 = 11,000 nM), the benzimidazole-5-yl acetic acid substructure provides a synthetic handle for iterative medicinal chemistry optimization. The free carboxylic acid of CAS 1119450-14-4 allows direct amide or ester conjugation to generate diverse analog libraries targeting the kinase hinge-binding or allosteric pockets, without requiring deprotection steps. Absent published SAR directly on this compound, this scenario is supported by class-level inference from the benzimidazole kinase inhibitor literature and the documented testing of structurally proximal conjugates in PubChem bioassays.

Quote Request

Request a Quote for (1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.